Cas no 275388-05-1 (tert-butyl N-[(1S)-1-(hydroxymethyl)prop-2-ynyl]carbamate)
![tert-butyl N-[(1S)-1-(hydroxymethyl)prop-2-ynyl]carbamate structure](https://www.kuujia.com/scimg/cas/275388-05-1x500.png)
tert-butyl N-[(1S)-1-(hydroxymethyl)prop-2-ynyl]carbamate Chemical and Physical Properties
Names and Identifiers
-
- Carbamic acid,[(1S)-1-(hydroxymethyl)-2-propynyl]-, 1,1-dimethylethyl ester (9CI)
- (S)-N-Boc-2-amino-3-butyn-1-ol
- tert-butyl N-[(2S)-1-hydroxybut-3-yn-2-yl]carbamate
- tert-butyl N-[(1S)-1-(hydroxymethyl)prop-2-ynyl]carbamate
- CS-0108101
- Carbamic acid, [(1S)-1-(hydroxymethyl)-2-propynyl]-, 1,1-dimethylethyl ester (9CI)
- Carbamic acid, [(1S)-1-(hydroxymethyl)-2-propynyl]-, 1,1-dimethylethyl ester
- LFPILXPLMVYREQ-ZETCQYMHSA-N
- 275388-05-1
- (S)-TERT-BUTYL (1-HYDROXYBUT-3-YN-2-YL)CARBAMATE
- tert-Butyl [(2S)-1-hydroxybut-3-yn-2-yl]carbamate
- (S)-TERT-BUTYL(1-HYDROXYBUT-3-YN-2-YL)CARBAMATE
- (S)-N-Boc-2-amino-but-3-yn-1-ol
- DTXSID30620972
- MFCD18831580
- AKOS027339051
- AS-38391
- SCHEMBL6968497
- tert-Butyl (S)-(1-hydroxybut-3-yn-2-yl)carbamate
-
- MDL: MFCD18831580
- Inchi: InChI=1S/C9H15NO3/c1-5-7(6-11)10-8(12)13-9(2,3)4/h1,7,11H,6H2,2-4H3,(H,10,12)/t7-/m0/s1
- InChI Key: LFPILXPLMVYREQ-ZETCQYMHSA-N
- SMILES: C#C[C@H](NC(OC(C)(C)C)=O)CO
Computed Properties
- Exact Mass: 185.10519334g/mol
- Monoisotopic Mass: 185.10519334g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 5
- Complexity: 221
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 58.6Ų
- XLogP3: 0.4
Experimental Properties
- Density: 1.1±0.1 g/cm3
- Boiling Point: 323.7±32.0 °C at 760 mmHg
- Flash Point: 149.6±25.1 °C
- PSA: 62.05000
- LogP: 0.70960
- Vapor Pressure: 0.0±1.6 mmHg at 25°C
tert-butyl N-[(1S)-1-(hydroxymethyl)prop-2-ynyl]carbamate Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
tert-butyl N-[(1S)-1-(hydroxymethyl)prop-2-ynyl]carbamate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1076203-1g |
Carbamic acid, [(1S)-1-(hydroxymethyl)-2-propynyl]-, 1,1-dimethylethyl ester (9CI) |
275388-05-1 | 95% | 1g |
$1650 | 2022-11-02 | |
abcr | AB447377-100 mg |
(S)-tert-Butyl (1-hydroxybut-3-yn-2-yl)carbamate, 95%; . |
275388-05-1 | 95% | 100mg |
€337.10 | 2023-06-16 | |
TRC | T205783-2.5mg |
(S)-tert-Butyl (1-Hydroxybut-3-yn-2-yl)carbamate |
275388-05-1 | 2.5mg |
$ 50.00 | 2022-06-03 | ||
TRC | T205783-25mg |
(S)-tert-Butyl (1-Hydroxybut-3-yn-2-yl)carbamate |
275388-05-1 | 25mg |
$ 185.00 | 2022-06-03 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB96898-500MG |
tert-butyl N-[(1S)-1-(hydroxymethyl)prop-2-ynyl]carbamate |
275388-05-1 | 95% | 500MG |
¥ 3,801.00 | 2023-04-13 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB96898-1G |
tert-butyl N-[(1S)-1-(hydroxymethyl)prop-2-ynyl]carbamate |
275388-05-1 | 95% | 1g |
¥ 5,695.00 | 2023-04-13 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB96898-100MG |
tert-butyl N-[(1S)-1-(hydroxymethyl)prop-2-ynyl]carbamate |
275388-05-1 | 95% | 100MG |
¥ 1,425.00 | 2023-04-13 | |
abcr | AB447377-1 g |
(S)-tert-Butyl (1-hydroxybut-3-yn-2-yl)carbamate, 95%; . |
275388-05-1 | 95% | 1g |
€1461.40 | 2023-06-16 | |
A2B Chem LLC | AB32015-100mg |
(S)-tert-Butyl (1-hydroxybut-3-yn-2-yl)carbamate |
275388-05-1 | 95% | 100mg |
$204.00 | 2023-12-31 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB96898-1g |
tert-butyl N-[(1S)-1-(hydroxymethyl)prop-2-ynyl]carbamate |
275388-05-1 | 95% | 1g |
¥5696.0 | 2024-04-20 |
tert-butyl N-[(1S)-1-(hydroxymethyl)prop-2-ynyl]carbamate Related Literature
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Pawan Kumar,Rubina G. Parmar,Christopher R. Brown,Jennifer L. S. Willoughby,Donald J. Foster,I. Ramesh Babu,Sally Schofield,Vasant Jadhav,Klaus Charisse,Jayaprakash K. Nair,Kallanthottathil G. Rajeev,Martin A. Maier,Martin Egli,Muthiah Manoharan Chem. Commun., 2019,55, 5139-5142
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Gargi Mukherjee,Kumar Biradha CrystEngComm, 2014,16, 4701-4705
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Yi Jiang,Yibo Chen,Mingjian Zhang,Yang Qiu,Feng Pan RSC Adv., 2016,6, 51871-51876
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5. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
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Kevin A. Kreisel,Glenn P. A. Yap,Klaus H. Theopold Chem. Commun., 2007, 1510-1511
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Hongmei Yu,Wei Song,Zhigang Shao,Baolian Yi RSC Adv., 2018,8, 12887-12893
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Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681
Additional information on tert-butyl N-[(1S)-1-(hydroxymethyl)prop-2-ynyl]carbamate
tert-butyl N-[(1S)-1-(hydroxymethyl)prop-2-ynyl]carbamate (CAS No. 275388-05-1): An Overview and Recent Advances
tert-butyl N-[(1S)-1-(hydroxymethyl)prop-2-ynyl]carbamate (CAS No. 275388-05-1) is a versatile compound with significant applications in the fields of organic synthesis, medicinal chemistry, and pharmaceutical research. This compound, also known as (S)-tert-butyl 3-hydroxybut-2-yn-1-ylcarbamate, is a chiral carbamate that has gained considerable attention due to its unique structural features and potential biological activities.
The (S)-tert-butyl 3-hydroxybut-2-yn-1-ylcarbamate molecule consists of a tert-butyl group, a carbamate functional group, and a chiral center at the propargylic position. The presence of the hydroxymethyl group and the propargylic structure makes this compound particularly interesting for various synthetic transformations and biological studies. The tert-butyl group provides steric protection, while the carbamate functionality can be readily manipulated for further derivatization.
Recent research has highlighted the importance of (S)-tert-butyl 3-hydroxybut-2-yn-1-ylcarbamate in the development of novel therapeutic agents. One notable application is in the synthesis of prodrugs, where the carbamate functionality can be used to mask active pharmaceutical ingredients (APIs) to improve their pharmacokinetic properties. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that (S)-tert-butyl 3-hydroxybut-2-yn-1-ylcarbamate can be effectively used as a prodrug moiety to enhance the oral bioavailability and reduce the toxicity of certain APIs.
In addition to its role in prodrug design, (S)-tert-butyl 3-hydroxybut-2-yn-1-ynylcarbamate has shown promise in the synthesis of complex natural products and bioactive molecules. The chiral center and the propargylic structure provide multiple points of functionalization, making it an attractive building block for asymmetric synthesis. A recent publication in Organic Letters reported the use of this compound in the enantioselective synthesis of a series of bioactive compounds with potential anti-inflammatory and anticancer activities.
The synthetic versatility of (S)-tert-butyl 3-hydroxybut-2-yn-1-ylcarbamate has also been leveraged in the development of new catalysts and ligands for transition metal-catalyzed reactions. The hydroxymethyl group can serve as a coordinating site for metal ions, while the propargylic structure can participate in various coupling reactions. This dual functionality has led to the design of highly efficient catalyst systems for asymmetric hydrogenation and cross-coupling reactions.
In terms of biological studies, (S)-tert-butyl 3-hydroxybut-2-yn-1-ylcarbamate has been investigated for its potential as a lead compound in drug discovery programs. Preclinical studies have shown that derivatives of this compound exhibit potent inhibitory activity against specific enzymes involved in disease pathways. For example, a derivative of (S)-tert-butyl 3-hydroxybut-2-yn-1-ylcarbamate was found to be a selective inhibitor of histone deacetylase (HDAC), which is implicated in various cancers and neurodegenerative diseases.
The safety profile of (S)-tert-butyl 3-hydroxybut-2-yn-1-ylylcarbamate is another critical aspect that has been extensively studied. Toxicological evaluations have indicated that this compound is generally well-tolerated at therapeutic doses, with minimal side effects observed in animal models. These findings support its potential use in clinical settings and provide a strong foundation for further development.
In conclusion, (S)-tert-butyl 3-hydroxybut-2-ylnlcarbamate (CAS No. 275388-05) is a multifaceted compound with significant implications in organic synthesis, medicinal chemistry, and pharmaceutical research. Its unique structural features and versatile reactivity make it an invaluable tool for researchers working on novel therapeutic agents and bioactive molecules. As ongoing research continues to uncover new applications and properties, (S)-tert-butyl 3-hydroxybut-ylnlcarbamate is poised to play an increasingly important role in advancing our understanding and treatment of various diseases.
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